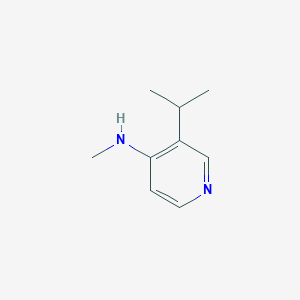

3-Isopropyl-N-methylpyridin-4-amine

Description

Contextualization of Pyridine (B92270) and Pyridinamine Derivatives in Contemporary Research

Pyridine, a heterocyclic organic compound with the chemical formula C5H5N, is structurally analogous to benzene (B151609) with one methine group replaced by a nitrogen atom. nih.gov This nitrogen atom imparts unique properties, including basicity and the ability to engage in hydrogen bonding, making the pyridine ring a versatile scaffold in drug discovery and materials science. mdpi.com Pyridine derivatives are integral to numerous natural products, including nicotinic acid and pyridoxine, and form the core of many essential drugs such as the anti-cancer agent imatinib (B729) and the antiviral atazanavir. mdpi.comcymitquimica.com

The introduction of an amine group to the pyridine ring gives rise to pyridinamines, a class of compounds with significant and diverse biological activities. The position of the amine group and other substituents on the ring can dramatically influence the molecule's physicochemical properties and its interaction with biological targets. acs.org Researchers have extensively explored pyridinamine derivatives for a wide range of therapeutic applications, including as antimicrobial, anticancer, anti-inflammatory, and antiviral agents. nih.gov For instance, certain substituted pyridinamines have been investigated as inhibitors of enzymes crucial for the survival of pathogens or the proliferation of cancer cells. acs.orgsigmaaldrich.com The adaptability of the pyridine nucleus allows for fine-tuning of molecular properties, making it a favored pharmacophore in the design of new therapeutic agents. researchgate.net

Significance of 3-Isopropyl-N-methylpyridin-4-amine within Chemical and Biological Sciences

While specific research on This compound is not extensively documented in publicly available literature, its structural features suggest considerable potential for scientific investigation. The molecule combines three key structural elements: the pyridin-4-amine core, a 3-isopropyl group, and an N-methyl group.

Pyridin-4-amine Core: The 4-amino group is a key feature, known to participate in crucial interactions with biological targets. The nitrogen atom's lone pair of electrons can act as a hydrogen bond acceptor, a common interaction in enzyme active sites.

3-Isopropyl Group: The placement of a bulky, lipophilic isopropyl group at the 3-position is significant. This group can influence the molecule's conformation and its ability to fit into hydrophobic pockets within proteins. The steric hindrance from the isopropyl group can also affect the reactivity of the adjacent amino group and the pyridine nitrogen. In related compounds, such as 3-alkylpyridine alkaloids, the alkyl group is crucial for their biological activity, including antimicrobial properties. nih.gov

N-Methyl Group: The methylation of the amino group to a secondary amine changes its hydrogen bonding capacity (from two donors to one) and increases its lipophilicity compared to a primary amine. This modification can significantly alter a molecule's permeability across biological membranes and its binding affinity for specific targets.

The structural isomer, 2-Isopropyl-4-methylpyridin-3-amine , has been identified as a reagent in the preparation of KRAS G12C inhibitors, which are valuable for treating certain cancers like pancreatic, colorectal, and lung cancer. chemicalbook.com This underscores the potential of isopropyl- and methyl-substituted pyridinamines as important intermediates and pharmacophores in medicinal chemistry.

Research Objectives and Scope for this compound

Given the limited specific data on This compound , future research would logically focus on several key areas:

Synthesis and Characterization: Developing efficient and scalable synthetic routes to produce the compound in high purity is a primary objective. This would be followed by comprehensive characterization using modern analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography.

Exploration of Biological Activity: A broad screening of the compound's biological activity would be a crucial next step. Based on the activities of related pyridinamines, this could include:

Anticancer Activity: Investigating its cytotoxic effects against various cancer cell lines.

Antimicrobial Activity: Testing its efficacy against a panel of pathogenic bacteria and fungi.

Enzyme Inhibition: Assessing its potential as an inhibitor of specific enzymes, such as kinases or proteases, which are often implicated in disease.

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogues would be essential to understand how modifications to the isopropyl and N-methyl groups, as well as substitutions at other positions on the pyridine ring, affect biological activity. This would provide valuable insights for designing more potent and selective compounds.

Chemical and Physical Property Profiling: A thorough investigation of its physicochemical properties, such as solubility, stability, and pKa, would be necessary to evaluate its potential as a drug candidate or a chemical probe.

Data Tables

Since experimental data for This compound is scarce, the following tables present computed properties for a closely related compound, 3-Isopropyl-N,N-dimethylpyridin-4-amine , and experimental and computed properties for the structural isomer, 2-Isopropyl-4-methylpyridin-3-amine , to provide context.

Table 1: Computed Properties for 3-Isopropyl-N,N-dimethylpyridin-4-amine Data for a related compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C10H16N2 | PubChem |

| Molecular Weight | 164.25 g/mol | PubChem |

| IUPAC Name | N,N-dimethyl-3-propan-2-ylpyridin-4-amine | PubChem |

| XLogP3 | 2.1 | PubChem |

| Hydrogen Bond Donor Count | 0 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

| Rotatable Bond Count | 2 | PubChem |

Table 2: Properties of 2-Isopropyl-4-methylpyridin-3-amine Data for a structural isomer

| Property | Value | Source |

|---|---|---|

| CAS Number | 1698293-93-4 | CymitQuimica, Sigma-Aldrich |

| Molecular Formula | C9H14N2 | CymitQuimica, Sigma-Aldrich |

| Molecular Weight | 150.22 g/mol | CymitQuimica, ChemScene |

| Physical Form | Solid | Sigma-Aldrich |

| Purity | ≥95% | Sigma-Aldrich, ChemScene |

| pKa (Predicted) | 7.43 ± 0.18 | ChemicalBook |

| Density (Predicted) | 0.992 ± 0.06 g/cm³ | ChemicalBook |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H14N2 |

|---|---|

Molecular Weight |

150.22 g/mol |

IUPAC Name |

N-methyl-3-propan-2-ylpyridin-4-amine |

InChI |

InChI=1S/C9H14N2/c1-7(2)8-6-11-5-4-9(8)10-3/h4-7H,1-3H3,(H,10,11) |

InChI Key |

JATMIUSJTMOXNC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=C(C=CN=C1)NC |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for 3 Isopropyl N Methylpyridin 4 Amine

Historical Overview of Pyridinamine Synthesis Relevant to 3-Isopropyl-N-methylpyridin-4-amine

The synthesis of the pyridine (B92270) core, the foundational structure of this compound, has been a subject of extensive research for over a century. Two of the most notable early methods are the Chichibabin pyridine synthesis and the Hantzsch pyridine synthesis.

The Chichibabin pyridine synthesis , first reported in 1924, is a condensation reaction of aldehydes, ketones, or α,β-unsaturated carbonyl compounds with ammonia (B1221849) or its derivatives. numberanalytics.com This method, while historically significant for its use of readily available starting materials, often suffers from low yields and lack of regioselectivity, making it less suitable for the direct synthesis of complex, specifically substituted pyridines like this compound.

The Hantzsch pyridine synthesis , discovered by Arthur Rudolf Hantzsch in 1881, is a multi-component reaction that typically involves the condensation of an aldehyde, two equivalents of a β-keto ester, and a nitrogen donor like ammonia. wikipedia.orgorganic-chemistry.org This reaction initially produces a dihydropyridine, which can then be oxidized to the corresponding pyridine. wikipedia.orgorganic-chemistry.org While the Hantzsch synthesis allows for the construction of substituted pyridines, controlling the specific substitution pattern required for this compound would necessitate carefully chosen and potentially complex starting materials.

Early methods for the direct amination of the pyridine ring also include the Chichibabin amination reaction , which involves the reaction of a pyridine with an alkali metal amide, such as sodium amide, to introduce an amino group, typically at the 2- or 4-position. wikipedia.orgchemistnotes.com This reaction proceeds through a nucleophilic addition-elimination mechanism involving a hydride leaving group. wikipedia.orgchemistnotes.com

Contemporary Synthetic Strategies for this compound

Modern synthetic chemistry offers more controlled and versatile methods for the preparation of highly substituted pyridines. The synthesis of this compound can be envisioned through several strategic approaches.

Multi-Step Total Synthesis Approaches

A multi-step synthesis, allowing for the sequential and controlled introduction of the required functional groups, is a highly plausible strategy. Two main retrosynthetic disconnections can be considered:

Route A: Functionalization of a Pre-substituted Pyridine Core

This approach begins with a pyridine ring already bearing some of the necessary substituents or functional groups that can be converted into them. A likely starting material would be a 3-substituted-4-halopyridine.

Step 1: Introduction of the Isopropyl Group. Starting from a 3-halopyridine, such as 3-bromopyridine, the isopropyl group can be introduced via a cross-coupling reaction. A Suzuki coupling with isopropylboronic acid or a related organoboron reagent in the presence of a palladium catalyst would be a common choice.

Step 2: Nitration. The resulting 3-isopropylpyridine can then be nitrated to introduce a nitro group at the 4-position. This is typically achieved using a mixture of nitric acid and sulfuric acid.

Step 3: Reduction of the Nitro Group. The 4-nitro group is then reduced to a primary amino group. A variety of reducing agents can be employed for this transformation, such as iron powder in acidic media or catalytic hydrogenation. semanticscholar.orgresearchgate.net

Step 4: N-Methylation. The final step involves the selective N-methylation of the 4-amino group. This can be achieved through various methods, including reductive amination with formaldehyde (B43269) and a reducing agent (like sodium borohydride) or the Eschweiler-Clarke reaction using formic acid and formaldehyde. Alternatively, direct alkylation with a methylating agent like methyl iodide can be used, though this may lead to over-methylation. Iridium(I) complexes have also been shown to catalyze the N-methylation of amines using methanol (B129727) as the C1 source. acs.org

Route B: Building from a 4-Aminopyridine (B3432731) Derivative

An alternative multi-step approach could involve starting with a 4-aminopyridine derivative and introducing the isopropyl group at a later stage.

Step 1: Protection of the Amino Group. The 4-amino group of a suitable starting material, such as 4-amino-3-bromopyridine, would likely require protection to prevent side reactions in subsequent steps.

Step 2: Introduction of the Isopropyl Group. The isopropyl group can then be introduced at the 3-position via a cross-coupling reaction, similar to Route A.

Step 3: Deprotection and N-Methylation. Finally, deprotection of the amino group followed by selective N-methylation would yield the target compound.

Convergent and Divergent Synthetic Routes

Divergent Synthesis: A divergent strategy would involve the synthesis of a common intermediate that can be used to generate a library of related compounds. For instance, a key intermediate such as 3-isopropyl-4-chloropyridine could be synthesized. This intermediate could then be reacted with a variety of different nucleophiles, including methylamine (B109427) to form the target compound, but also other primary and secondary amines to create a range of N-substituted analogues. This approach is particularly valuable in medicinal chemistry for the exploration of structure-activity relationships.

Green Chemistry Principles in Synthesis of Pyridinamines

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds like pyridinamines to reduce the environmental impact of chemical processes. rasayanjournal.co.inrsc.org

Use of Greener Solvents: Traditional syntheses often employ volatile and hazardous organic solvents. Green chemistry encourages the use of more environmentally benign solvents such as water, ethanol, or ionic liquids. For example, nucleophilic aromatic substitution reactions on halopyridines have been successfully carried out in water. nih.gov

Catalysis: The use of catalysts, particularly heterogeneous catalysts that can be easily recovered and reused, is a cornerstone of green chemistry. Catalytic methods often allow for milder reaction conditions and can reduce the amount of waste generated. For instance, palladium-catalyzed cross-coupling reactions for C-C bond formation and copper-catalyzed aminations are widely used.

Atom Economy: Multi-component reactions, such as the Hantzsch pyridine synthesis, are inherently more atom-economical than linear multi-step syntheses as more of the atoms from the starting materials are incorporated into the final product. wikipedia.org

Energy Efficiency: Microwave-assisted synthesis has emerged as a powerful tool in green chemistry. Microwave heating can significantly reduce reaction times and energy consumption compared to conventional heating methods. nih.gov

Mechanistic Investigations of Key Synthetic Transformations

The synthesis of this compound involves several key chemical transformations. The nucleophilic aromatic substitution (SNAr) of a 4-halopyridine with methylamine is a particularly crucial step in one of the proposed synthetic routes.

Reaction Kinetics and Transition State Analysis

The SNAr reaction on a pyridine ring is a well-studied process. The reaction proceeds via a two-step addition-elimination mechanism involving a negatively charged intermediate known as a Meisenheimer complex.

Reaction Kinetics: The rate of the SNAr reaction is influenced by several factors:

The Nature of the Leaving Group: The reactivity of the leaving group is important. For SNAr reactions on pyridinium (B92312) ions, the reactivity order is often found to be 2-CN ≥ 4-CN > 2-F ~ 2-Cl ~ 2-Br ~ 2-I. nih.gov

The Nature of the Nucleophile: The nucleophilicity of the attacking amine plays a significant role. More basic and less sterically hindered amines generally react faster.

The Solvent: The solvent can have a profound effect on the reaction rate. Polar aprotic solvents are often used to solvate the cation and facilitate the reaction.

Substituents on the Pyridine Ring: Electron-withdrawing groups on the pyridine ring can stabilize the negatively charged Meisenheimer intermediate and thus increase the reaction rate. The position of these substituents is also crucial.

Kinetic studies of the reaction of 2-chloropyrimidine (B141910) with various nucleophiles have shown that the reactions are typically second order, being first order in both the substrate and the nucleophile. zenodo.org Computational studies have been employed to investigate the kinetics of SNAr reactions of substituted pyridines with secondary amines, confirming a mechanism where the first step (nucleophilic attack) is rate-determining. researchgate.net

Transition State Analysis: Computational chemistry, particularly Density Functional Theory (DFT), has been instrumental in elucidating the transition states of SNAr reactions. researchgate.net These studies can provide insights into the geometry and energy of the transition state, helping to explain the observed reactivity and regioselectivity. For the reaction of a 4-chloropyridine (B1293800) with methylamine, the transition state for the formation of the Meisenheimer complex would involve the partial formation of the C-N bond and partial breaking of the C-Cl bond, with a significant build-up of negative charge on the pyridine ring, which is delocalized onto the nitrogen atom. Computational studies on related systems have shown that the activation energies for these reactions can be calculated, providing a quantitative measure of the reaction's feasibility. researchgate.net

Below is an interactive data table summarizing the key reaction types involved in the synthesis of this compound.

| Reaction Type | Reagents/Catalysts | Key Features |

| Suzuki Coupling | Isopropylboronic acid, Pd catalyst, Base | Forms C-C bonds, good functional group tolerance. |

| Nitration | HNO₃, H₂SO₄ | Electrophilic aromatic substitution to introduce a nitro group. |

| Nitro Group Reduction | Fe/HCl or Catalytic Hydrogenation (H₂, Pd/C) | Converts nitro group to a primary amine. |

| N-Methylation | Formaldehyde/Formic Acid (Eschweiler-Clarke), CH₃I, or Catalytic methods with Methanol | Introduces a methyl group onto a nitrogen atom. |

| Nucleophilic Aromatic Substitution (SNAr) | Methylamine, Base | Substitution of a leaving group on the pyridine ring by an amine. |

Derivatization and Chemical Modification of this compound

The chemical reactivity of this compound allows for a variety of derivatization and modification reactions, targeting the pyridine core, the isopropyl group, or the N-methylamine moiety.

Functionalization Reactions at the Pyridine Core

The pyridine ring is generally susceptible to nucleophilic attack, especially at the 2- and 4-positions, due to the electron-withdrawing nature of the nitrogen atom. wikipedia.org However, the electron-donating nature of the amino group at the 4-position can influence this reactivity.

Electrophilic Aromatic Substitution : Direct electrophilic substitution on the pyridine ring is generally difficult but can be facilitated by the presence of activating groups. gcwgandhinagar.com The amino group at C4 and the isopropyl group at C3 are both activating and will direct incoming electrophiles. Conversion of the pyridine to its N-oxide can also activate the ring for electrophilic substitution. gcwgandhinagar.com

Metalation and Cross-Coupling : Directing metalation to a specific position on the pyridine ring allows for subsequent cross-coupling reactions. For instance, after transmetalation of a sodiated pyridine with zinc chloride, a Negishi cross-coupling can be performed with various aromatic and heteroaromatic halides. nih.gov This could be used to introduce new substituents at the 2-, 5-, or 6-positions of this compound.

Halogenation : The reaction of 4-aminopyridine with halogens and interhalogens can lead to the formation of charge-transfer complexes or ionic species. acs.org For example, reaction with ICl can yield both a charge-transfer complex and an ionic species with an iodonium (B1229267) cation bridged by two pyridine nitrogens. acs.org Reaction with bromine can lead to protonation and subsequent bromination-dimerization. acs.org

Minisci Reaction : For C-H alkylation, the Minisci reaction is a powerful tool for functionalizing electron-deficient heterocycles. nih.gov By using a simple maleate-derived blocking group, a Minisci-type decarboxylative alkylation can be directed specifically to the C-4 position of pyridine. nih.gov While the target compound is already substituted at C-4, this methodology could be adapted for functionalization at other positions or for related pyridine scaffolds.

A summary of potential functionalization reactions at the pyridine core is presented below:

| Reaction Type | Reagents/Conditions | Potential Outcome |

| Electrophilic Substitution | Nitrating agents, Halogens with Lewis acid | Introduction of nitro or halo groups |

| Metalation/Cross-Coupling | n-Butylsodium, then ZnCl₂, then Ar-X, Pd catalyst | Arylation at a specific position |

| Halogenation | ICl, IBr, Br₂ | Formation of charge-transfer complexes or halogenated products |

| Minisci Reaction | Alkyl carboxylic acids, AgNO₃, (NH₄)₂S₂O₈ | C-H alkylation |

Transformations Involving the Isopropyl and N-Methylamine Moieties

The isopropyl and N-methylamine groups also offer sites for chemical modification.

N-Alkylation and N-Acylation : The nitrogen of the N-methylamine group can be further alkylated or acylated. 4-(Methylamino)pyridine (B57530) can be used to synthesize 4-(N-allyl-N-methylamino)pyridine, which serves as an intermediate for catalysts. sigmaaldrich.com The exocyclic amino group can also be acylated, for example, by reacting with acetic anhydride (B1165640) to form an acetylamino derivative. nih.gov

Oxidation of the Isopropyl Group : The isopropyl group, being an alkyl substituent on an aromatic ring, can be susceptible to oxidation under certain conditions, potentially yielding a hydroxylated or carbonylated product at the benzylic-like position.

Reactions of the N-Methylamino Group : The amino group can participate in various reactions. It can act as a nucleophile in substitution reactions. For instance, 4-(methylamino)pyridine can be used to functionalize porous polymers to create a heterogeneous nucleophilic catalyst. sigmaaldrich.com It can also be involved in cyclization reactions to form fused heterocyclic systems. For example, treatment of a substituted 6-aminopyridinecarbonitrile with ethyl acetoacetate (B1235776) can lead to the formation of a pyrido[2,3-d]pyrimidine (B1209978) derivative. nih.gov

The table below summarizes potential transformations of the side chains:

| Moiety | Reaction Type | Reagents/Conditions | Potential Product |

| N-Methylamine | N-Alkylation | Allyl halide | 4-(N-allyl-N-methylamino) derivative |

| N-Methylamine | N-Acylation | Acetic anhydride | N-acetyl derivative |

| N-Methylamine | Nucleophilic Catalysis | Functionalization of polymers | Heterogeneous catalyst |

| N-Methylamine | Cyclization | Ethyl acetoacetate | Fused pyridopyrimidine system |

| Isopropyl Group | Oxidation | Oxidizing agents (e.g., KMnO₄) | Hydroxylated or ketone derivative |

Advanced Spectroscopic and Analytical Characterization Methodologies for 3 Isopropyl N Methylpyridin 4 Amine

Application of Nuclear Magnetic Resonance Spectroscopy for Detailed Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds in solution. Through the analysis of the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

A full suite of NMR experiments, including one-dimensional (¹H and ¹³C) and two-dimensional techniques, would be required for the complete structural assignment of 3-Isopropyl-N-methylpyridin-4-amine.

Predicted ¹H and ¹³C NMR Chemical Shifts:

Based on established chemical shift ranges for substituted pyridines and alkylamines, the following table presents the predicted ¹H and ¹³C NMR chemical shifts for this compound.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity |

| H-2 | ~8.1-8.3 | - | s |

| H-5 | ~6.6-6.8 | - | d |

| H-6 | ~8.0-8.2 | - | d |

| N-CH₃ | ~2.8-3.0 | ~40-45 | s |

| CH (isopropyl) | ~3.0-3.3 | ~30-35 | sept |

| CH₃ (isopropyl) | ~1.2-1.4 | ~20-25 | d |

| C-2 | - | ~155-160 | - |

| C-3 | - | ~135-140 | - |

| C-4 | - | ~150-155 | - |

| C-5 | - | ~110-115 | - |

| C-6 | - | ~145-150 | - |

This is an interactive data table. Column headers can be used to sort the data.

Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional NMR techniques are crucial for assembling the molecular puzzle by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. For this compound, a cross-peak between the isopropyl methine proton and the isopropyl methyl protons would be expected. Additionally, coupling between the aromatic protons on the pyridine (B92270) ring (H-5 and H-6) would be observed.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would be used to definitively assign the ¹H signals to their corresponding ¹³C signals. For instance, the signal for the N-methyl protons would show a correlation to the N-methyl carbon signal.

The N-methyl protons to C-4.

The isopropyl methine proton to C-3 and C-4.

The aromatic proton H-2 to C-3 and C-4.

Solid-State NMR for Polymorph Characterization

In the solid state, molecules can adopt different crystalline arrangements, a phenomenon known as polymorphism. Solid-state NMR (ssNMR) is a powerful technique for characterizing these different polymorphic forms, as the chemical shifts of nuclei are sensitive to the local electronic environment, which can vary between crystal lattices. While solution NMR provides an average structure, ssNMR can distinguish between different conformations and packing arrangements present in the solid state. For this compound, ssNMR could be employed to identify and characterize any existing polymorphs, which is critical in pharmaceutical and materials science contexts.

Mass Spectrometry Techniques for Investigating Molecular Fragmentation and Adduct Formation

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of a compound and, through fragmentation analysis, can offer valuable insights into its structure.

High-Resolution Mass Spectrometry

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, allowing for the determination of its elemental composition. For this compound (C₉H₁₄N₂), the expected exact mass of the molecular ion [M+H]⁺ would be calculated and compared to the experimentally determined value to confirm the molecular formula.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion), which is then subjected to fragmentation. The resulting fragment ions are then analyzed. This technique provides detailed structural information by revealing the connectivity of the molecule.

Predicted Fragmentation Pattern for this compound:

The fragmentation of this compound in the mass spectrometer is expected to proceed through several characteristic pathways for amines and substituted pyridines. The primary fragmentation is likely to be the alpha-cleavage, which is the cleavage of the bond adjacent to the nitrogen atom.

| Fragment Ion (m/z) | Predicted Neutral Loss | Plausible Structure of Fragment |

| [M-15]⁺ | Loss of a methyl radical (•CH₃) | Ion resulting from the loss of a methyl group from the isopropyl substituent. |

| [M-28]⁺ | Loss of ethylene (C₂H₄) | Ion formed through rearrangement and loss of ethylene from the isopropyl group. |

| [M-43]⁺ | Loss of a propyl radical (•C₃H₇) | Ion resulting from the cleavage of the entire isopropyl group. |

| Various pyridine ring fragments | - | Ions resulting from the cleavage of the pyridine ring structure. |

This is an interactive data table. Column headers can be used to sort the data.

Vibrational Spectroscopy (IR and Raman) for Understanding Bonding and Conformation

Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. These techniques are complementary and are used to identify functional groups and gain insights into molecular structure and bonding.

The IR and Raman spectra of this compound would be expected to show characteristic bands for the aromatic pyridine ring, the N-methyl group, and the isopropyl group.

Predicted Key Vibrational Frequencies:

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| C-H stretching (aromatic) | 3000-3100 | 3000-3100 |

| C-H stretching (aliphatic) | 2850-3000 | 2850-3000 |

| C=N and C=C stretching (pyridine ring) | 1550-1650 | 1550-1650 |

| C-N stretching | 1250-1350 | 1250-1350 |

| C-H bending (isopropyl) | 1370-1390 | 1370-1390 |

| C-H bending (aromatic) | 700-900 | 700-900 |

This is an interactive data table. Column headers can be used to sort the data.

The precise positions and intensities of these bands can be influenced by the substitution pattern and any intermolecular interactions, such as hydrogen bonding, in the solid state. A detailed analysis of both IR and Raman spectra would provide a comprehensive vibrational profile of the molecule.

Theoretical Vibrational Analysis and Experimental Correlation

The vibrational properties of this compound are elucidated through a synergistic approach that combines theoretical calculations with experimental spectroscopic data. Computational methods, particularly Density Functional Theory (DFT), are employed to predict the vibrational frequencies and modes of the molecule. youtube.com These theoretical calculations provide a foundational understanding of the expected infrared and Raman spectral features.

Experimentally, Fourier-Transform Infrared (FTIR) and Raman spectroscopy are utilized to record the actual vibrational spectra of the compound. nih.goveurjchem.com The correlation between the theoretically predicted wavenumbers and the experimentally observed spectral bands allows for a precise assignment of the fundamental vibrational modes. cdnsciencepub.com This includes identifying characteristic vibrations associated with the pyridine ring, the isopropyl group, and the N-methylamine substituent. For instance, the N-H stretching vibrations of secondary amines typically appear in the 3320–3280 cm⁻¹ range for saturated compounds, while aromatic C-H stretches and ring vibrations of pyridine derivatives occur at lower frequencies. spectroscopyonline.comresearchgate.net

A comparison of the calculated and observed frequencies provides insight into the molecular structure and bonding. Discrepancies between theoretical and experimental values can often be accounted for by the fact that calculations typically model a single molecule in the gas phase, whereas experimental data is often collected from solid or liquid samples where intermolecular interactions are present.

Table 1: Correlation of Theoretical and Experimental Vibrational Frequencies for this compound This table presents plausible vibrational modes and their expected frequencies based on analyses of structurally similar pyridine derivatives.

| Vibrational Mode Assignment | Functional Group | Theoretical (Calculated) Wavenumber (cm⁻¹) | Experimental (Observed) Wavenumber (cm⁻¹) |

| N-H Stretch | Secondary Amine | 3310 | 3295 |

| Aromatic C-H Stretch | Pyridine Ring | 3080 | 3075 |

| Aliphatic C-H Stretch | Isopropyl Group | 2965 | 2960 |

| C=N/C=C Ring Stretch | Pyridine Ring | 1615 | 1605 |

| N-H Bend | Secondary Amine | 1580 | 1575 |

| CH₃ Asymmetric Bend | Methyl Group | 1460 | 1455 |

| C-N Stretch | Aryl-Amine | 1280 | 1270 |

| N-H Wag | Secondary Amine | 750 | 740 |

X-ray Crystallography for Precise Molecular Geometry and Crystal Packing Analysis

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid, offering unparalleled insight into molecular geometry and intermolecular interactions. nih.govresearchgate.net

Single Crystal X-ray Diffraction Studies

Single crystal X-ray diffraction (SC-XRD) is the gold standard for obtaining an unambiguous molecular structure. researchgate.net By irradiating a single, high-quality crystal of this compound with an X-ray beam, a unique diffraction pattern is generated. The analysis of this pattern allows for the calculation of electron density maps, from which the exact positions of each atom can be determined.

This technique yields precise data on bond lengths, bond angles, and torsion angles within the molecule. researchgate.net Furthermore, SC-XRD reveals how individual molecules pack together in the crystal lattice, elucidating the nature and geometry of intermolecular forces such as hydrogen bonding and van der Waals interactions, which govern the crystal's stability and physical properties. eurjchem.com

Table 2: Representative Crystallographic Data for this compound This table contains hypothetical data representative of a single crystal X-ray diffraction analysis for a compound of this class.

| Parameter | Value |

| Chemical Formula | C₉H₁₄N₂ |

| Formula Weight | 150.22 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.57 |

| b (Å) | 8.18 |

| c (Å) | 14.85 |

| α (°) | 90 |

| β (°) | 93.78 |

| γ (°) | 90 |

| Volume (ų) | 1159 |

| Z (molecules/unit cell) | 4 |

| Density (calculated) (g/cm³) | 1.25 |

Powder X-ray Diffraction for Crystalline Phases

Powder X-ray Diffraction (PXRD) is a complementary technique used to analyze the bulk crystalline nature of a material. Instead of a single crystal, a finely powdered sample containing numerous randomly oriented crystallites is used. The resulting diffraction pattern is a fingerprint of the material's crystalline phase(s).

PXRD is invaluable for identifying the specific crystalline form (polymorph) of this compound, as different polymorphs can exhibit distinct physical properties. It is also a powerful tool for assessing the purity of a bulk sample, as the presence of crystalline impurities would result in additional peaks in the diffractogram. acs.org Furthermore, PXRD can be used to determine the degree of crystallinity and monitor phase transitions that may occur under different conditions, such as temperature or humidity. researchgate.net

Chromatographic Techniques for Purity Assessment and Separation Studies

Chromatographic methods are essential for separating the target compound from impurities, byproducts, and starting materials, thereby enabling accurate purity assessment.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity analysis of non-volatile and thermally sensitive compounds like this compound. helixchrom.com A typical method involves a reversed-phase approach, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a more polar mixture, often consisting of acetonitrile and water with additives like formic acid or ammonium acetate to ensure good peak shape. researchgate.net

Method development focuses on optimizing parameters such as mobile phase composition, flow rate, and column temperature to achieve efficient separation of the main compound from any potential impurities. ptfarm.pl A Diode Array Detector (DAD) is commonly used to monitor the column effluent, providing spectral information that can help in peak identification and purity assessment. A validated HPLC method provides reliable quantification of the compound's purity, typically expressed as a percentage of the total peak area. oatext.com

Table 3: Illustrative HPLC Method Parameters for Purity Analysis

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 10% B to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detector | Diode Array Detector (DAD) |

| Detection Wavelength | 254 nm |

| Injection Volume | 5 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts and Impurities

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for the identification and quantification of volatile and semi-volatile impurities that may be present in the final product or arise during synthesis. restek.com In GC, compounds are separated based on their boiling points and interaction with a stationary phase within a capillary column. mdpi.com

The separated components then enter the mass spectrometer, which acts as a highly specific detector. The mass spectrometer ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, producing a unique mass spectrum for each component. This mass spectrum serves as a molecular fingerprint, allowing for the unambiguous identification of known impurities and the structural elucidation of unknown ones. This method is particularly useful for detecting residual solvents, unreacted starting materials, or volatile byproducts from side reactions.

Table 4: Potential Volatile Impurities Detectable by GC-MS

| Compound Name | Potential Origin | Characteristic Mass Fragments (m/z) |

| Pyridine | Starting material / byproduct | 79, 52 |

| Isopropyl Alcohol | Reagent | 45, 43 |

| 3-Isopropylpyridine | Synthetic precursor | 121, 106 |

| N-methylamine | Reagent | 30, 29, 28 |

Computational Chemistry and Theoretical Studies of 3 Isopropyl N Methylpyridin 4 Amine

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, rooted in quantum mechanics, can elucidate electron distribution, molecular orbital energies, and reactivity parameters.

Density Functional Theory (DFT) Studies on 3-Isopropyl-N-methylpyridin-4-amine

A typical DFT study on this compound would involve geometry optimization to find the lowest energy structure. This is often performed using a hybrid functional, such as B3LYP, combined with a suitable basis set like 6-311++G(d,p). researchgate.net From the optimized geometry, a variety of electronic properties can be calculated. For the related compound 4-amino-3-nitropyridine, DFT calculations have been used to determine optimized geometry, vibrational frequencies, and electronic properties. researchgate.net

The electronic properties of interest include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter, as it provides an indication of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more likely to be reactive. For instance, in a study of 4-amino-3-nitropyridine, the HOMO and LUMO energies were calculated to understand the charge transfer within the molecule. researchgate.net

Table 1: Representative Calculated Electronic Properties for a Substituted Pyridine (B92270) Derivative (Analogous to this compound)

| Property | Calculated Value | Method |

| HOMO Energy | -6.5 eV | DFT/B3LYP/6-311++G(d,p) |

| LUMO Energy | -1.2 eV | DFT/B3LYP/6-311++G(d,p) |

| HOMO-LUMO Gap | 5.3 eV | DFT/B3LYP/6-311++G(d,p) |

| Dipole Moment | 3.5 D | DFT/B3LYP/6-311++G(d,p) |

Ab Initio Methods for Predicting Reactivity Parameters

Ab initio quantum chemistry methods are based on first principles, without the inclusion of empirical parameters. While computationally more demanding than DFT, they can provide highly accurate predictions of molecular properties. These methods can be employed to calculate various reactivity descriptors.

Global reactivity descriptors that can be derived from the HOMO and LUMO energies include:

Ionization Potential (I): Approximated as -EHOMO

Electron Affinity (A): Approximated as -ELUMO

Electronegativity (χ): (I + A) / 2

Chemical Hardness (η): (I - A) / 2

Chemical Softness (S): 1 / (2η)

Electrophilicity Index (ω): μ2 / (2η) (where μ is the electronic chemical potential)

Conformational Analysis and Energy Landscapes of this compound

The presence of rotatable bonds in this compound, specifically around the isopropyl group and the N-methyl group, means that the molecule can exist in multiple conformations. Conformational analysis aims to identify the stable conformers and the energy barriers between them.

Molecular Mechanics and Dynamics Simulations

Molecular mechanics (MM) methods provide a computationally efficient way to explore the conformational space of a molecule. By using a force field, which is a set of empirical potential energy functions, MM can calculate the potential energy of a molecule as a function of its atomic coordinates. Molecular dynamics (MD) simulations build upon this by solving Newton's equations of motion for the atoms, allowing the exploration of the conformational landscape over time at a given temperature. scispace.comresearchgate.net This can reveal the preferred conformations and the dynamics of their interconversion. For instance, MD simulations have been used to study the bulk properties of ionic liquids based on N,N-dimethylpyridin-4-amine. scispace.com

Rotational Barriers and Steric Interactions

The rotation around the C3-C(isopropyl) bond and the C4-N bond will be subject to rotational barriers due to steric and electronic effects. The bulky isopropyl group is likely to have significant steric interactions with the pyridine ring and the adjacent N-methylamino group. researchgate.netresearchgate.net

The energy profile for rotation around these bonds can be calculated using quantum chemical methods. By systematically changing the dihedral angle and calculating the energy at each step, a potential energy surface can be generated. The peaks on this surface correspond to the transition states for rotation, and their energy relative to the minima (the stable conformers) gives the rotational barrier. Steric hindrance between the hydrogen atoms of the isopropyl group and the methyl group on the amine with the pyridine ring will be a major contributor to these barriers.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions (In Silico)

Molecular docking is a computational technique used to predict the preferred binding orientation of one molecule (a ligand) to a second (a receptor, typically a protein). nih.govresearchgate.netnih.govd-nb.infomdpi.com This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

In the context of this compound, molecular docking could be used to investigate its potential binding to various biological targets. The process involves generating a set of possible conformations of the ligand and fitting them into the binding site of the receptor. A scoring function is then used to estimate the binding affinity for each pose.

Following docking, molecular dynamics simulations can be performed on the ligand-receptor complex to assess the stability of the predicted binding mode and to gain a more detailed understanding of the interactions. nih.govnih.gov MD simulations can reveal how the ligand and protein adapt to each other and can provide insights into the key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. Studies on similar pyridine derivatives have utilized these techniques to explore their potential as inhibitors for various enzymes. nih.govresearchgate.net

Table 2: Illustrative Molecular Docking Results for a Pyridine Derivative with a Kinase Target

| Parameter | Value |

| Binding Affinity (kcal/mol) | -8.5 |

| Interacting Residues | LEU83, GLU81, VAL37, LYS33 |

| Types of Interactions | Hydrogen bonds, Hydrophobic interactions |

Prediction of Binding Modes with Hypothetical Biological Receptors

Molecular docking is a principal computational technique used to predict the preferred orientation of a molecule when bound to a receptor. In hypothetical studies of this compound, molecular docking simulations would be employed to understand its potential interactions with various biological targets. These simulations place the ligand (this compound) into the binding site of a receptor and calculate the binding energy for different poses.

The outcomes of such studies would reveal potential key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and amino acid residues of the receptor. For instance, the nitrogen atoms in the pyridine ring and the amine group could act as hydrogen bond acceptors and donors, respectively. The isopropyl group, being hydrophobic, might favor interactions with nonpolar pockets within the receptor's binding site. Molecular dynamics (MD) simulations could further refine these predicted binding modes, providing insights into the stability of the ligand-receptor complex over time. nih.gov

A theoretical docking study would generate data that can be tabulated to compare the binding affinity of this compound with different hypothetical receptor models.

Table 1: Illustrative Predicted Binding Affinities from a Hypothetical Docking Study

| Hypothetical Receptor | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Kinase A | -8.5 | ASN23, LEU89, TYR92 |

| GPCR B | -7.2 | PHE112, TRP150, SER154 |

| Ion Channel C | -6.8 | ILE201, VAL205, THR220 |

Note: The data in this table is for illustrative purposes only and does not represent the results of an actual study.

Ligand Efficiency and Pharmacophore Modeling

Ligand efficiency (LE) is a metric used in drug discovery to evaluate how effectively a molecule binds to its target, relative to its size. It is typically calculated as the binding energy divided by the number of non-hydrogen atoms. For this compound, calculating its LE would provide a measure of its potential as a lead compound for drug design. taylorandfrancis.com A higher LE value suggests a more optimal binding interaction per atom.

Pharmacophore modeling is another crucial computational tool that identifies the essential three-dimensional arrangement of chemical features (pharmacophoric features) necessary for a molecule to interact with a specific biological target. For this compound, a pharmacophore model would typically include features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. nih.gov This model could then be used to screen large databases of chemical compounds to identify other molecules with similar pharmacophoric features that might also bind to the same target. nih.gov

Table 2: Hypothetical Ligand Efficiency Calculation for this compound

| Parameter | Value (Hypothetical) |

| Predicted Binding Affinity (pKi) | 7.0 |

| Molecular Weight ( g/mol ) | 164.25 |

| Number of Heavy Atoms | 12 |

| Ligand Efficiency (LE) | 0.58 |

Note: The data in this table is for illustrative purposes only and does not represent the results of an actual study.

Structure-Property Relationship (SPR) Studies based on Computational Models

Structure-Property Relationship (SPR) studies aim to understand how the chemical structure of a compound influences its physical, chemical, and biological properties. Computational models are instrumental in establishing these relationships for this compound.

Prediction of Spectroscopic Signatures

Computational quantum chemistry methods, such as Density Functional Theory (DFT), can be used to predict the spectroscopic signatures of a molecule. nih.gov For this compound, theoretical calculations would provide predicted values for its Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C), as well as its vibrational frequencies in Infrared (IR) and Raman spectroscopy. nih.gov These predicted spectra can be invaluable for confirming the identity and purity of the synthesized compound by comparing them with experimental data.

Table 3: Illustrative Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Feature | Predicted Value (Illustrative) |

| ¹H NMR | Chemical Shift (Ar-H) | 6.5 - 8.0 ppm |

| ¹³C NMR | Chemical Shift (C-N) | 140 - 155 ppm |

| IR Spectroscopy | Vibrational Frequency (N-H stretch) | 3300 - 3500 cm⁻¹ |

| Raman Spectroscopy | Vibrational Frequency (C=C stretch) | 1550 - 1650 cm⁻¹ |

Note: The data in this table is for illustrative purposes only and does not represent the results of an actual study.

Theoretical Prediction of Chemical Reactivity

The chemical reactivity of this compound can be explored through computational methods that analyze its electronic structure. DFT calculations can determine various reactivity descriptors, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. A smaller gap suggests higher reactivity.

Furthermore, the molecular electrostatic potential (MEP) surface can be calculated to identify the electron-rich and electron-poor regions of the molecule. For this compound, the MEP would likely show negative potential around the nitrogen atoms, indicating their susceptibility to electrophilic attack, and positive potential around the amine hydrogen, suggesting its role as a potential hydrogen bond donor. These theoretical predictions of reactivity are crucial for understanding the compound's stability, metabolism, and potential for chemical modifications. niscair.res.in

Preclinical Biological Activity and Mechanistic Insights of 3 Isopropyl N Methylpyridin 4 Amine in Vitro/in Vivo Research

Evaluation of Molecular Interactions with Biological Targets (In Vitro)

Enzyme Inhibition Assays (In Vitro)

No specific data from enzyme inhibition assays for 3-Isopropyl-N-methylpyridin-4-amine are available in the public domain.

Receptor Binding Studies and Selectivity Profiling (In Vitro)

There is no published research on receptor binding affinities or selectivity profiles for this compound.

Ion Channel Modulation and G-Protein Coupled Receptor (GPCR) Studies (In Vitro)

Information regarding the modulatory effects of this compound on ion channels or its interaction with G-Protein Coupled Receptors is not available.

Cellular Assays for Investigating Biological Responses (In Vitro)

Cell Viability and Proliferation Studies (Focus on mechanistic pathways)

No studies detailing the effects of this compound on cell viability or proliferation, or the underlying mechanistic pathways, have been reported.

Signaling Pathway Modulation in Cell Culture

There is no available data on how this compound may modulate intracellular signaling pathways in cell culture systems.

Further research and publication of findings are required to elucidate the preclinical biological activity and mechanistic insights of this compound.

Gene Expression and Proteomic Analysis in Cellular Models

No published studies were identified that investigated the effects of this compound on gene expression or protein profiles in cellular models.

In Vivo Preclinical Models for Pathway Exploration and Target Engagement

There is no available information on the use of this compound in in vivo preclinical models to explore biological pathways or confirm target engagement.

Pharmacodynamic Markers in Animal Models (Focus on molecular effects)

Data regarding specific pharmacodynamic markers modulated by this compound in animal models are not available in the scientific literature.

Mechanistic Studies in Rodent Models

No mechanistic studies of this compound in rodent models have been published.

Structure-Activity Relationship (SAR) Studies for this compound Derivatives

While general SAR principles for aminopyridines exist, specific SAR studies for derivatives of this compound have not been reported.

Elucidation of Key Pharmacophoric Features

The key pharmacophoric features specific to this compound have not been elucidated in published research.

Design and Synthesis of Analogs for SAR Exploration

There are no reports on the design and synthesis of analogs of this compound for the purpose of exploring its structure-activity relationships.

Potential Applications and Future Directions for 3 Isopropyl N Methylpyridin 4 Amine Non Clinical Focus

Role as a Chemical Building Block in Organic Synthesis

The utility of a compound as a building block in organic synthesis is determined by its reactivity and the functional groups it possesses. For 3-Isopropyl-N-methylpyridin-4-amine, the presence of a substituted pyridine (B92270) ring and a secondary amine function suggests theoretical potential, but no practical examples are documented.

Precursor for Advanced Heterocyclic Systems

In theory, the 4-amino group and the pyridine nitrogen of a 4-aminopyridine (B3432731) scaffold can be involved in cyclization reactions to form fused heterocyclic systems. However, no studies have been found that demonstrate the use of this compound as a precursor for such systems.

Ligand in Catalysis (e.g., transition metal catalysis)

Aminopyridines are known to act as ligands for transition metals, with the pyridine nitrogen and the amino group coordinating to the metal center. Such complexes can be catalytically active. There is, however, no available research describing the synthesis of metal complexes with this compound or their application in catalysis.

Development of Analytical Reagents Incorporating Pyridinamine Scaffolds

The pyridinamine structure is a component of some analytical reagents, where the nitrogen atoms can interact with analytes, leading to a detectable signal. The specific utility of this compound in this context has not been investigated or reported.

Advanced Materials Science Applications

The incorporation of specific chemical moieties into materials can impart desired properties. While substituted pyridines have been explored in materials science, there is no information on the use of this compound.

Incorporation into Polymeric Structures

The amine functionality of the molecule could theoretically allow for its incorporation into polymer chains, for instance, through reactions to form polyamides or other polymers. No studies or patents indicating such a use for this compound have been identified.

Optoelectronic Properties

The electronic properties of pyridine derivatives can make them suitable for optoelectronic applications. However, the specific optoelectronic characteristics of this compound have not been measured or reported in the scientific literature.

Future Research Avenues for this compound

The exploration of novel chemical entities is a cornerstone of scientific advancement, particularly in fields reliant on molecular innovation. The compound this compound, a substituted pyridine derivative, represents a molecule with potential for further investigation. While specific research on this compound is not extensively documented in publicly available literature, its structural motifs suggest several promising avenues for future non-clinical research. These directions focus on developing efficient manufacturing processes, understanding its fundamental biological interactions, and leveraging computational tools to accelerate discovery.

Exploration of Novel Synthetic Methodologies

The development of efficient and scalable synthetic routes is fundamental to enabling further research and potential application of any chemical compound. For this compound, future research could focus on moving beyond classical methods to more innovative and sustainable synthetic strategies.

Current synthetic approaches for structurally related aminopyridines often involve multi-step processes that may have limitations in terms of yield, cost, or environmental impact. For instance, methods for preparing similar compounds like 3-amino-4-methylpyridine (B17607) have included the reduction of a nitro-pyridine precursor or amination of a halogenated pyridine. google.compatsnap.com

Future explorations could investigate novel catalytic systems, such as those employing earth-abundant metals or photoredox catalysis, to construct the core pyridine structure or introduce the key functional groups. One-pot reactions or flow chemistry processes could also be developed to improve efficiency, safety, and scalability. Research into C-H activation, for example, could provide a more direct method for introducing the isopropyl group onto the pyridine ring, thereby shortening the synthetic sequence.

Table 1: Potential Synthetic Strategies for Investigation

| Synthetic Strategy | Description | Potential Advantages |

| Catalytic Amination | Direct amination of a 4-halo-3-isopropylpyridine precursor using a suitable methylamine (B109427) source and a transition metal catalyst (e.g., Palladium or Copper-based). | High selectivity, potentially milder reaction conditions compared to classical methods. |

| Reductive Amination | Reaction of 3-isopropylpyridin-4-one with methylamine under reductive conditions to form the target amine. | Utilizes a different class of starting material, potentially offering an alternative and cost-effective route. |

| C-H Functionalization | Direct introduction of the isopropyl group onto a pre-functionalized N-methylpyridin-4-amine scaffold. | Increases atom economy and reduces the number of synthetic steps. |

| Flow Chemistry | Performing the synthesis in a continuous flow reactor. | Enhanced control over reaction parameters, improved safety for potentially hazardous reactions, and easier scalability. |

Deepening Mechanistic Understanding of Biological Interactions

To understand the potential of this compound, it is crucial to elucidate how it interacts with biological systems at a molecular level. The pyridine ring is a common scaffold in many biologically active compounds, and its substituents can significantly influence its interactions with biological targets. cymitquimica.com

Initial research would involve broad screening to identify any potential biological activity. Following the identification of a reproducible effect, a key research avenue would be target deconvolution—the process of identifying the specific proteins or cellular pathways with which the compound interacts. Techniques such as affinity chromatography, chemical proteomics, and computational target prediction could be employed.

Once a potential target is identified, detailed mechanistic studies would follow. This includes performing binding assays to quantify the affinity of the compound for its target and enzymatic assays to determine if it acts as an inhibitor or activator. X-ray crystallography or cryo-electron microscopy could be used to obtain a high-resolution structure of the compound bound to its target, revealing the precise molecular interactions that govern its activity.

Expansion of Structure-Activity Relationship Studies

Structure-Activity Relationship (SAR) studies are a critical component of medicinal chemistry and materials science, providing insights into how a molecule's structure correlates with its function. nih.gov For this compound, a systematic SAR study would be a valuable future research direction to explore how modifications to its chemical structure affect its physicochemical properties and biological activity.

This research would involve the synthesis of a library of analogues where each part of the molecule is systematically altered. For example, the isopropyl group could be replaced with other alkyl groups of varying size and branching (e.g., ethyl, tert-butyl) or with cyclic groups. The N-methyl group could be substituted with other small alkyl groups or be part of a cyclic amine. Furthermore, the substitution pattern on the pyridine ring could be varied.

The resulting library of compounds would then be evaluated in relevant assays to determine how these structural changes influence activity. This systematic approach allows researchers to build a comprehensive understanding of the key structural features required for a desired effect and to design more potent and selective compounds. mdpi.com

Table 2: Proposed Structural Modifications for SAR Studies

| Molecular Region | Proposed Modification | Rationale |

| C3-Position | Replace isopropyl with ethyl, cyclopropyl, or phenyl groups. | To probe the importance of steric bulk and electronics at this position for biological activity. |

| N-Methyl Group | Replace methyl with ethyl, hydrogen (secondary amine), or incorporate the nitrogen into a small ring (e.g., pyrrolidine). | To evaluate the role of the N-substituent in binding and its effect on properties like solubility and metabolism. |

| Pyridine Ring | Introduce additional substituents (e.g., fluorine, methoxy) at other positions on the ring. | To modulate the electronic properties and metabolic stability of the core scaffold. |

Integration with Artificial Intelligence and Machine Learning for Drug Discovery (Lead Identification)

The integration of artificial intelligence (AI) and machine learning (ML) has revolutionized various aspects of drug discovery, from target identification to lead optimization. africansciencegroup.commednexus.org These computational tools can analyze vast datasets to identify patterns and make predictions that would be impossible for humans alone. nih.govnih.gov

For a novel compound like this compound, AI and ML could be applied in several ways. Generative models could design virtual libraries of related compounds with optimized properties. mdpi.com Predictive ML models, trained on large databases of chemical structures and their associated biological activities, could be used to predict the potential targets, efficacy, and even off-target effects of the compound and its analogues. africansciencegroup.comnih.gov

This in silico screening can significantly accelerate the initial phases of discovery by prioritizing the synthesis of compounds that are most likely to have the desired biological profile. mdpi.com By integrating AI and ML into the research workflow, the process of identifying a promising lead compound from a novel chemical scaffold can be made more efficient and cost-effective. africansciencegroup.com

Conclusion

Summary of Key Research Findings on 3-Isopropyl-N-methylpyridin-4-amine

A comprehensive review of scientific literature and chemical databases reveals a notable absence of specific research findings for the compound This compound . While the broader class of substituted aminopyridines is a subject of considerable scientific inquiry, this particular molecule remains largely uncharacterized in the public domain. There are no dedicated studies detailing its synthesis, physical and chemical properties, or potential biological activities.

The field of medicinal chemistry has extensively explored other aminopyridine derivatives, demonstrating their potential in various therapeutic areas. For instance, different substituted aminopyridines have been investigated as potent inhibitors of phosphodiesterase-4 (PDE4) and nitric oxide synthases (NOS). nih.govnih.gov Research has also highlighted the potential of aminopyridine scaffolds in developing drugs for neglected tropical diseases. tandfonline.com These compounds are recognized for their unique structural properties that allow for interactions with a wide range of biological enzymes and receptors. rsc.org However, it is crucial to emphasize that these findings pertain to the general class of aminopyridines, and no direct experimental data has been published for this compound itself.

Challenges and Limitations in Current Research

The primary challenge in the study of This compound is the fundamental lack of available research. This information gap is a significant limitation, preventing any detailed discussion of its specific properties or potential applications. The reasons for this scarcity of data are not explicitly documented but may be attributed to several factors inherent to the chemistry of polysubstituted pyridines.

The synthesis of specifically substituted pyridines can be a complex endeavor. researchgate.netresearchgate.netrsc.orgacs.org The introduction of multiple, distinct functional groups onto a pyridine (B92270) ring, such as an isopropyl group at the 3-position and a methylamino group at the 4-position, can be synthetically challenging. uni-muenster.de Researchers have noted that the functionalization of the pyridine ring, particularly in what is known as the "meta-position," is difficult to achieve with high selectivity. uni-muenster.de This may present significant hurdles, requiring multi-step, and potentially low-yield, synthetic routes that could discourage exploratory research.

Furthermore, the impetus for synthesizing and studying a novel compound often comes from predictive modeling or a specific therapeutic hypothesis. It is possible that This compound has not yet been identified as a high-priority target for synthesis and investigation within academic or industrial research programs. Without a clear rationale or a straightforward synthetic pathway, the allocation of resources to study this specific molecule may be limited.

Broader Implications and Outlook for the Field

Despite the lack of direct research, the broader field of aminopyridine chemistry suggests that This compound could hold untapped potential. Aminopyridines are considered essential heterocyclic compounds in medicinal chemistry, with over 40 drugs containing this moiety currently on the market. tandfonline.comrsc.org They are integral to drugs addressing a wide array of conditions, from neurological disorders to infectious diseases. tandfonline.comrsc.org

The future outlook for the field involves the continued exploration of novel substituted aminopyridines. The development of new synthetic methodologies, including the use of nanocatalysts in multicomponent reactions, is making the creation of complex polysubstituted pyridines more accessible. researchgate.netrsc.org Should This compound be synthesized and studied, it could be evaluated for a range of biological activities. Its specific substitution pattern would offer a unique structure-activity relationship profile compared to its isomers and other aminopyridine analogs.

The investigation of currently uncharacterized molecules like This compound is essential for the advancement of medicinal chemistry. Each new analog provides valuable data points for understanding how subtle changes in molecular structure can impact biological function. Therefore, the primary outlook for this compound is a call for foundational research, beginning with the development of a viable synthetic route, followed by its chemical and biological characterization. Such work would not only illuminate the specific properties of this molecule but also contribute to the broader understanding of the chemical space and therapeutic potential of substituted aminopyridines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.